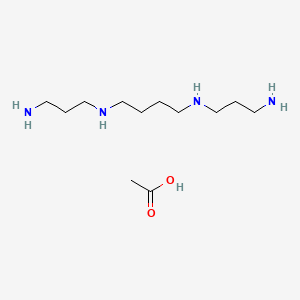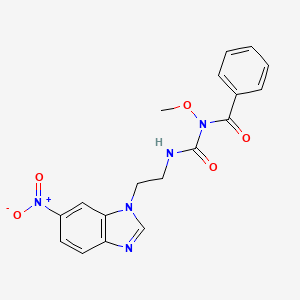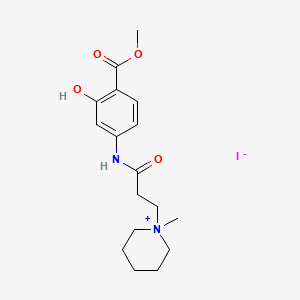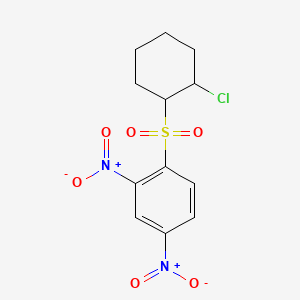
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2,3,5,6-tetrafluoro-4-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxyphenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of mercury-containing waste due to its toxicity.
化学反応の分析
Types of Reactions
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering its oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thiomercury compounds, while oxidation reactions can produce mercuric oxide derivatives.
科学的研究の応用
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, although limited due to mercury’s toxicity.
Industry: Potential use in the development of materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism by which Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The fluorinated phenyl group may also contribute to the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
- Chloro(2,3,5,6-tetrafluorophenyl)mercury
- Chloro(4-methoxyphenyl)mercury
- Chloro(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury
Uniqueness
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the methoxy group can participate in hydrogen bonding and other interactions.
特性
CAS番号 |
66149-51-7 |
|---|---|
分子式 |
C7H3ClF4HgO |
分子量 |
415.13 g/mol |
IUPAC名 |
chloro-(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury |
InChI |
InChI=1S/C7H3F4O.ClH.Hg/c1-12-7-5(10)3(8)2-4(9)6(7)11;;/h1H3;1H;/q;;+1/p-1 |
InChIキー |
CTIMDFMQKTVHSG-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C(=C(C(=C1F)F)[Hg]Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
silane](/img/structure/B14465391.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)



![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)


![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
